2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that contains both piperidine and pyrazole rings. Heterocyclic compounds are of immense importance in organic chemistry due to their presence in a wide variety of biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of hydrazones with α-bromo ketones can lead to the formation of pyrazoles . The piperidine ring can be introduced through various cyclization and annulation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with potential pharmacological applications.
Uniqueness
2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its combined piperidine and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-piperidin-4-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H17N3/c1-2-10-8-11(13-14(10)7-1)9-3-5-12-6-4-9/h8-9,12H,1-7H2 |
InChI Key |
RIOJTNLQZNLKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C3CCNCC3 |
Origin of Product |
United States |
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